

A Comparative Analysis of the Pharmacokinetic Profiles of Bavisant and JNJ-39220675

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Compound of Interest

Compound Name: *Bavisant*

Cat. No.: *B1667764*

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This guide provides a detailed comparison of the pharmacokinetic profiles of two investigational histamine H3 receptor antagonists, **Bavisant** (JNJ-31001074) and JNJ-39220675. Both compounds, developed by Johnson & Johnson, were investigated for their potential in treating central nervous system disorders. This document summarizes available quantitative data, outlines experimental methodologies from clinical trials, and visualizes key pathways and processes to offer a comprehensive overview for the scientific community.

Executive Summary

Bavisant and JNJ-39220675 are selective antagonists of the histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous system. By blocking this receptor, these compounds were expected to increase the levels of several neurotransmitters, including histamine, acetylcholine, and norepinephrine, thereby offering therapeutic potential for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and allergic rhinitis. While **Bavisant** progressed to Phase 2 clinical trials for ADHD, its development was ultimately discontinued due to a lack of significant clinical efficacy.^{[1][2]} Information on the clinical development of JNJ-39220675 is less publicly available, with a Phase 2 trial completed for allergic rhinitis.^{[3][4]} This guide aims to collate and present the available pharmacokinetic data to aid in the understanding of these two molecules.

Pharmacokinetic Data Comparison

The following table summarizes the available human pharmacokinetic parameters for **Bavisant**. Despite extensive searches of publicly available literature and clinical trial databases, specific human pharmacokinetic data for JNJ-39220675 were not found.

Parameter	Bavisant (JNJ-31001074)	JNJ-39220675
Mechanism of Action	Selective Histamine H3 Receptor Antagonist/Inverse Agonist ^[1]	Selective Histamine H3 Receptor Antagonist
Route of Administration	Oral	Oral
Time to Peak Plasma Concentration (Tmax)	0.5 - 4 hours	Not Available
Mean Elimination Half-life (t _{1/2})	13.9 - 22.1 hours. Note: A separate source reported a longer half-life of 49.1 and 56.1 hours for 2 mg and 5 mg doses, respectively, of a related compound (11h) from the same chemical series as Bavisant.	Not Available
Area Under the Curve (AUC)	Dose-proportional between 10 and 30 mg and in the 100 to 400 mg dose range.	Not Available
Maximum Plasma Concentration (C _{max})	Increased dose-proportionally over 100 to 400 mg.	Not Available
Brain Penetration	Yes, CNS-penetrant	Yes, readily penetrates the blood-brain barrier
Clinical Development Status	Discontinued for ADHD and narcolepsy	Pending/Inactive for Allergic Rhinitis

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analyses are not fully available in the public domain. However, based on information from clinical trial registries and related publications, the following outlines the likely methodologies employed.

Bavisant (from NCT00880217 for ADHD)

The pharmacokinetic profile of **Bavisant** was likely characterized in a Phase 2, randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study in adults with ADHD.

- **Study Design:** Participants were randomly assigned to receive one of three daily doses of **Bavisant** (1 mg, 3 mg, or 10 mg), placebo, or an active control (atomoxetine or OROS methylphenidate) for 42 days.
- **Pharmacokinetic Sampling:** Blood samples were likely collected at pre-defined time points after drug administration on specific study days (e.g., day 1 and day 42) to determine plasma concentrations of **Bavisant**.
- **Bioanalytical Method:** Plasma concentrations of **Bavisant** were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for quantitative analysis of small molecules in biological matrices.
- **Pharmacokinetic Analysis:** Non-compartmental analysis would have been used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and t1/2. Software such as WinNonlin would typically be used for these calculations.

JNJ-39220675 (from NCT00804687 for Allergic Rhinitis)

The clinical study for JNJ-39220675 was a Phase 2a, randomized, single-dose, single-blind, double-dummy, placebo-controlled, three-way crossover study.

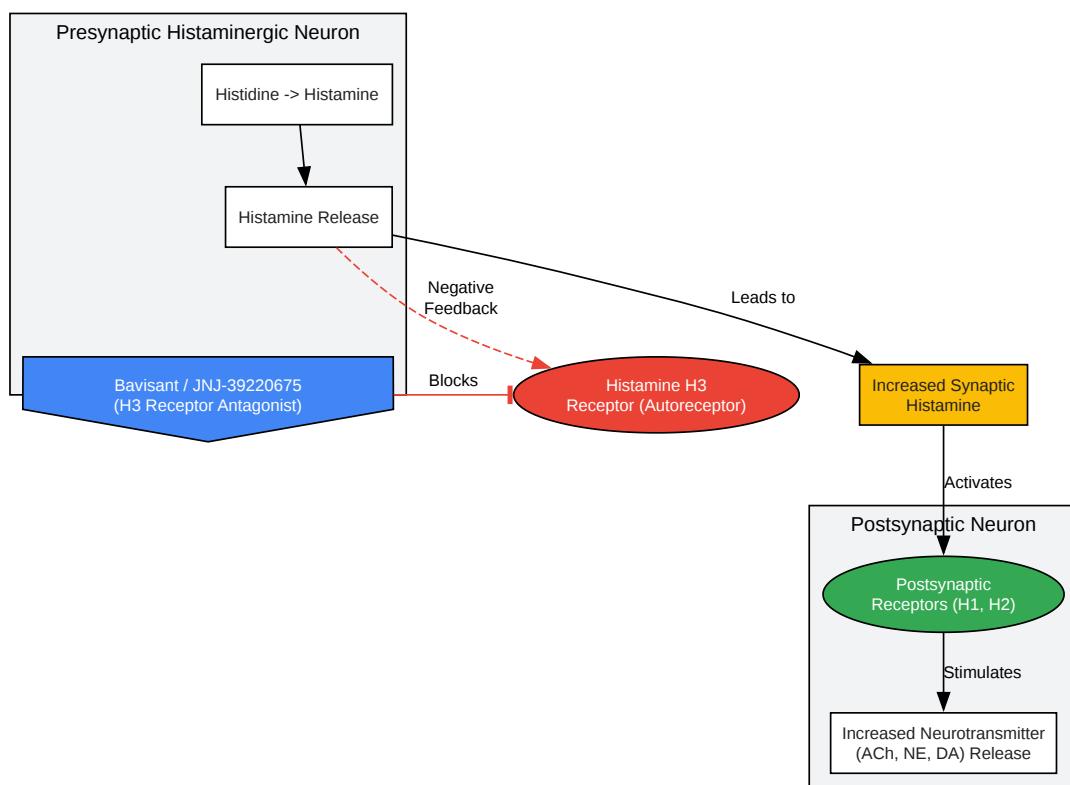
- **Study Design:** Participants with allergic rhinitis received a single oral dose of JNJ-39220675 (10 mg), pseudoephedrine (60 mg), or placebo in a crossover fashion with a washout period of at least 6 days between treatments.

- Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were likely collected at various time points before and after the single dose administration of JNJ-39220675 to characterize its absorption, distribution, metabolism, and excretion profile.
- Bioanalytical Method: A validated LC-MS/MS method would have been the standard approach to quantify JNJ-39220675 concentrations in plasma samples.
- Pharmacokinetic Analysis: As with **Bavisant**, non-compartmental analysis would have been employed to determine the pharmacokinetic parameters from the plasma concentration-time data following the single dose.

Visualizations

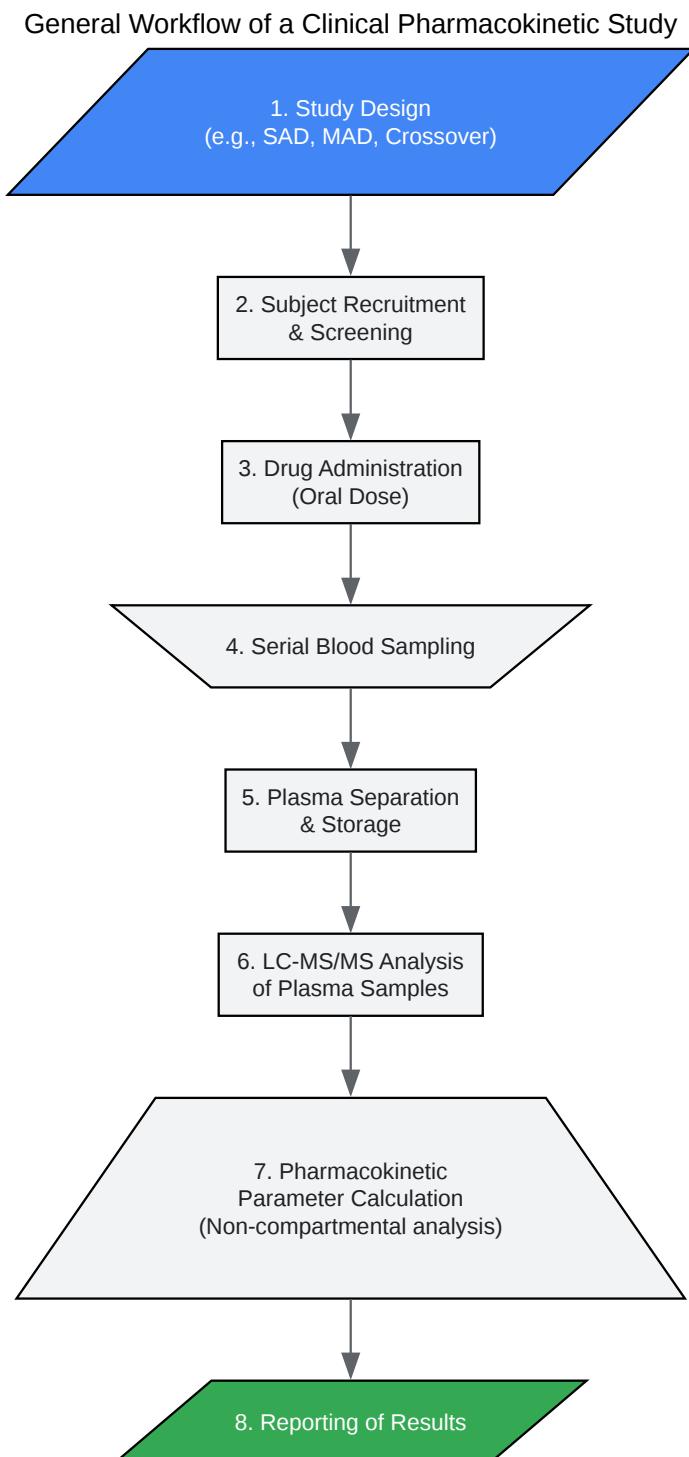
Signaling Pathway of Histamine H3 Receptor Antagonists

Histamine H3 Receptor Antagonist Signaling Pathway

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Caption: Signaling pathway of H3 receptor antagonists like **Bivalent** and JNJ-39220675.

General Experimental Workflow for a Clinical Pharmacokinetic Study



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Caption: A typical workflow for a clinical pharmacokinetic study.

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References

- 1. trial.medpath.com [trial.medpath.com]
- 2. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. JNJ-39220675 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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